molecular formula C10H8F6O3S B066993 3,5-Bis(trifluoromethyl)benzyl methanesulphonate CAS No. 183551-51-1

3,5-Bis(trifluoromethyl)benzyl methanesulphonate

Cat. No.: B066993
CAS No.: 183551-51-1
M. Wt: 322.23 g/mol
InChI Key: ZPWKYNJFFAWNSM-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzyl methanesulphonate is a versatile chemical compound widely used in scientific research. It possesses unique properties that make it valuable for various applications, including organic synthesis, pharmaceutical development, and material science.

Mechanism of Action

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .

Mode of Action

It can be inferred from related compounds that one of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Related compounds have been used extensively in promoting organic transformations , suggesting that they may influence a variety of biochemical pathways.

Result of Action

Related compounds have been noted for their role in promoting organic transformations , which suggests that they may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate. For instance, it is moisture sensitive and should be stored under dry inert gas . It should also be protected from heat and oxidizing agents . These factors should be taken into consideration when handling and storing the compound.

Preparation Methods

The synthesis of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate typically involves the reaction of [3,5-Bis(trifluoromethyl)phenyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzyl methanesulphonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

    Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form [3,5-Bis(trifluoromethyl)phenyl]methanol and methanesulfonic acid.

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzyl methanesulphonate is used in various scientific research applications:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Pharmaceutical Development: The compound is used in the development of drugs due to its ability to introduce the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of pharmaceutical compounds.

    Material Science: It is utilized in the preparation of advanced materials with unique electronic and optical properties.

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzyl methanesulphonate can be compared with other similar compounds such as:

    [3,5-Bis(trifluoromethyl)phenyl]methanol: This compound is a precursor in the synthesis of this compound and shares similar reactivity.

    [3,5-Bis(trifluoromethyl)phenyl]thiourea: This compound is used as a catalyst in various organic transformations and shares the trifluoromethylphenyl motif.

    [3,5-Bis(trifluoromethyl)aniline]: This compound is used in the synthesis of pharmaceuticals and agrochemicals and also contains the trifluoromethylphenyl group.

These comparisons highlight the unique reactivity and applications of this compound in scientific research and industrial applications.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O3S/c1-20(17,18)19-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWKYNJFFAWNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593344
Record name [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183551-51-1
Record name [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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